molecular formula C30H31N3O7S B11625680 methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11625680
M. Wt: 577.6 g/mol
InChI Key: QGQLMZCUKYWJHU-UHFFFAOYSA-N
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Description

METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, methoxyphenyl groups, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the thiazine ring, the introduction of methoxyphenyl groups, and the esterification of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazine ring and methoxyphenyl groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(2Z)-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETYLAMINO]BENZOATE
  • METHYL 4-[(2Z)-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETYLAMINO]BENZOATE

Uniqueness

METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific structural features, such as the presence of both methoxyphenyl and benzoate ester groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H31N3O7S

Molecular Weight

577.6 g/mol

IUPAC Name

methyl 4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C30H31N3O7S/c1-37-23-12-10-22(11-13-23)32-30-33(16-15-19-5-14-24(38-2)25(17-19)39-3)27(34)18-26(41-30)28(35)31-21-8-6-20(7-9-21)29(36)40-4/h5-14,17,26H,15-16,18H2,1-4H3,(H,31,35)

InChI Key

QGQLMZCUKYWJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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